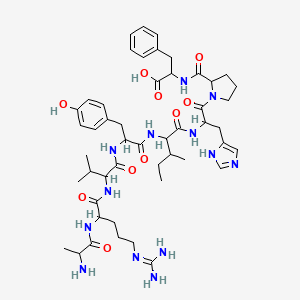

Angiotensin 1/2 + A (2 - 8)

Description

Overview of the Classical Renin-Angiotensin System Pathway

The classical RAS pathway is a well-established sequence of events that ultimately leads to the formation of Angiotensin II, a potent vasoconstrictor.

The cascade begins with angiotensinogen (B3276523), a glycoprotein (B1211001) primarily synthesized and secreted by the liver. nih.govontosight.ai It serves as the unique precursor for all angiotensin peptides. researchgate.netnih.gov Angiotensinogen is a member of the serpin (serine protease inhibitor) superfamily, although it functions as a substrate rather than an inhibitor. researchgate.net Its production can be influenced by various factors, including hormones like estrogen, thyroid hormone, and corticosteroids. lktlabs.com While the liver is the main source, angiotensinogen mRNA has been identified in other tissues, suggesting local production and function. nih.govoncohemakey.com

Renin, an enzyme primarily produced by the juxtaglomerular cells of the kidney, is the rate-limiting enzyme in the RAS. spandidos-publications.commdpi.com It is released into the circulation in response to specific physiological signals, such as low blood pressure or reduced sodium levels. Renin acts on angiotensinogen, cleaving it to produce the decapeptide Angiotensin I. oncohemakey.comjci.org This initial cleavage is a highly specific reaction. jci.org The binding of renin to its receptor, the (pro)renin receptor, can increase its catalytic efficiency in converting angiotensinogen to Angiotensin I. nih.gov

Exploration of the Alternative/Counter-Regulatory RAS Axes

In addition to the classical pathway, alternative or counter-regulatory axes of the RAS have been identified, which often oppose the actions of the classical pathway.

Angiotensin-Converting Enzyme 2 (ACE2) is a key enzyme in the counter-regulatory axis. portlandpress.com It is a homolog of ACE but is not inhibited by conventional ACE inhibitors. physiology.org ACE2 is a carboxypeptidase that can generate the heptapeptide (B1575542) Angiotensin (1-7) through two primary routes. nih.gov It can directly convert Angiotensin II to Angiotensin (1-7) by removing a single amino acid. nih.govbioscientifica.com Alternatively, ACE2 can cleave Angiotensin I to form Angiotensin (1-9), which is then converted to Angiotensin (1-7) by ACE or other enzymes like neutral endopeptidase (NEP). nih.gov Angiotensin (1-7) generally exerts effects that oppose those of Angiotensin II, such as vasodilation and anti-proliferative actions. portlandpress.com

While ACE is the primary enzyme for Angiotensin II formation in the circulation, alternative, non-canonical pathways exist, particularly within tissues. jacc.orgnih.gov These pathways are independent of ACE and involve other enzymes capable of converting Angiotensin I to Angiotensin II. Notable among these are serine proteases like chymase and cathepsin G. nih.govahajournals.org Chymase, found in mast cells, is a significant contributor to Angiotensin II formation in the human heart and blood vessels. ahajournals.orgnih.gov Cathepsin G, a protease found in neutrophils, can also generate Angiotensin II. nih.govscielo.br These alternative pathways may be particularly important in pathological conditions and can contribute to tissue remodeling. nih.govahajournals.org

Interactive Data Tables

Key Enzymes of the Renin-Angiotensin System

| Enzyme | Substrate(s) | Product(s) | Primary Location |

| Renin | Angiotensinogen | Angiotensin I | Kidney (Juxtaglomerular Cells) |

| Angiotensin-Converting Enzyme (ACE) | Angiotensin I, Bradykinin (B550075) | Angiotensin II, Inactive Peptides | Lungs (Endothelial Cells) |

| Angiotensin-Converting Enzyme 2 (ACE2) | Angiotensin II, Angiotensin I | Angiotensin (1-7), Angiotensin (1-9) | Vascular Endothelial Cells, Renal Tubular Epithelium |

| Chymase | Angiotensin I | Angiotensin II | Mast Cells |

| Cathepsin G | Angiotensin I | Angiotensin II | Neutrophils |

Major Peptides of the Renin-Angiotensin System

| Peptide | Precursor | Key Generating Enzyme(s) | Primary Function |

| Angiotensinogen | - | - | Precursor to all Angiotensins |

| Angiotensin I | Angiotensinogen | Renin | Inactive intermediate |

| Angiotensin II | Angiotensin I | ACE, Chymase, Cathepsin G | Vasoconstriction, Aldosterone (B195564) release |

| Angiotensin (1-7) | Angiotensin II, Angiotensin I | ACE2, NEP | Vasodilation, Anti-proliferative |

| Angiotensin (1-9) | Angiotensin I | ACE2 | Intermediate in Angiotensin (1-7) formation |

List of Mentioned Compounds

Angiotensin I

Angiotensin II

Angiotensin (1-7)

Angiotensin (1-9)

Angiotensin (2-8)

Angiotensinogen

Bradykinin

Cathepsin G

Chymase

Estrogen

Neutral Endopeptidase (NEP)

Renin

Thyroid Hormone

Characterization of Angiotensin (1-9) Metabolism

Angiotensin (1-9) is a nonapeptide that has gained attention as a component of a counter-regulatory axis within the RAS. portlandpress.com It is primarily formed from Angiotensin I through the action of Angiotensin-Converting Enzyme 2 (ACE2). ahajournals.orgscientificarchives.com Unlike ACE, which removes two amino acids from the C-terminus of Angiotensin I to form Angiotensin II, ACE2 cleaves a single amino acid, resulting in Angiotensin (1-9). ahajournals.org

Research has shown that Angiotensin (1-9) can also be generated in human heart tissue, where cathepsin A is responsible for a significant portion of its liberation. ahajournals.org The metabolism of Angiotensin (1-9) is slower compared to other angiotensin peptides, suggesting a potentially longer half-life in plasma. portlandpress.com This peptide is not a precursor for Angiotensin II formation by ACE. ahajournals.org Instead, Angiotensin (1-9) can be further metabolized to Angiotensin (1-7) by ACE and neprilysin (NEP). scientificarchives.com

Recent studies suggest that Angiotensin (1-9) possesses biological activity, including antihypertensive properties and protective effects on the cardiovascular system. portlandpress.comnih.gov These effects are thought to be mediated through the Angiotensin II type 2 receptor (AT2R). portlandpress.comnih.gov

Specific Angiotensin Peptides of Focus: Interrelationships and Derivations

The various angiotensin peptides are intricately linked through a series of enzymatic cleavages, creating a cascade of molecules with distinct physiological roles.

Angiotensin I: Precursor Peptide Metabolism

Angiotensin I is a decapeptide produced from the cleavage of angiotensinogen by renin. wikipedia.orgwikipedia.org It has the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu. nih.gov While traditionally considered to have limited direct biological activity, it serves as the primary precursor for the potent vasoconstrictor, Angiotensin II. yourhormones.infonih.gov

The conversion of Angiotensin I to Angiotensin II is primarily catalyzed by Angiotensin-Converting Enzyme (ACE), which removes the C-terminal dipeptide His-Leu. wikipedia.orgwikipedia.org However, alternative metabolic pathways for Angiotensin I exist. As mentioned previously, ACE2 can cleave Angiotensin I to form Angiotensin (1-9). ahajournals.org Furthermore, enzymes like neprilysin can convert Angiotensin I to Angiotensin (1-7). researchgate.net

Table 1: Metabolism of Angiotensin I

| Precursor | Enzyme | Product |

|---|---|---|

| Angiotensinogen | Renin | Angiotensin I |

| Angiotensin I | Angiotensin-Converting Enzyme (ACE) | Angiotensin II |

| Angiotensin I | Angiotensin-Converting Enzyme 2 (ACE2) | Angiotensin (1-9) |

| Angiotensin I | Neprilysin (NEP) | Angiotensin (1-7) |

Angiotensin II: Primary Effector Peptide Metabolism

Angiotensin II, an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe, is the main effector molecule of the classical RAS. wikipedia.orgnih.govnih.gov Its formation from Angiotensin I is a critical step in the activation of the system. wikipedia.org Angiotensin II exerts its effects by binding to specific receptors, primarily the Angiotensin II type 1 receptor (AT1R), which mediates vasoconstriction, aldosterone release, and cellular growth. consensus.appnih.gov

Angiotensin II is not a terminal product and undergoes further metabolism. It can be degraded to Angiotensin III by aminopeptidases, which remove the N-terminal aspartic acid residue. wikipedia.orgnih.gov Additionally, ACE2 can metabolize Angiotensin II to the vasodilator peptide Angiotensin (1-7). ahajournals.orgjacc.org This conversion is a key component of the counter-regulatory axis of the RAS. ahajournals.orgresearchgate.net Chymase is another enzyme that can produce Angiotensin II, particularly in tissues like the heart and kidneys. nih.gov

Table 2: Metabolism of Angiotensin II

| Precursor | Enzyme | Product |

|---|---|---|

| Angiotensin I | Angiotensin-Converting Enzyme (ACE) | Angiotensin II |

| Angiotensin I | Chymase | Angiotensin II |

| Angiotensin II | Aminopeptidase (B13392206) A | Angiotensin III |

| Angiotensin II | Angiotensin-Converting Enzyme 2 (ACE2) | Angiotensin (1-7) |

Angiotensin III (Angiotensin II (2-8)): Generation and Role

Angiotensin III is a heptapeptide formed by the removal of the N-terminal aspartate from Angiotensin II by the enzyme aminopeptidase A. jacc.orgpnas.orgmdpi.com It is considered an active peptide within the RAS. wikipedia.org While it has about 40% of the pressor activity of Angiotensin II, it possesses 100% of its aldosterone-stimulating activity. wikipedia.orgwikipedia.org

Research indicates that Angiotensin III plays a significant role in the central regulation of blood pressure and vasopressin release. pnas.org In the brain, the conversion of Angiotensin II to Angiotensin III appears to be a crucial step for the effects on vasopressin secretion. pnas.org Angiotensin III itself can be further metabolized to Angiotensin IV by aminopeptidase N. mdpi.com

Angiotensin A (2-8): Proposed Formation and Significance

Angiotensin A is a peptide in which the N-terminal aspartic acid of Angiotensin II is replaced by an alanine (B10760859) residue. ahajournals.org This peptide has been identified in human plasma. ahajournals.org It is proposed that Angiotensin A is formed from the decarboxylation of the N-terminal aspartate of Angiotensin II. wjgnet.com

Angiotensin A has been shown to have a higher affinity for the AT2 receptor than Angiotensin II, while having a similar affinity for the AT1 receptor. wjgnet.com This suggests that Angiotensin A may have distinct physiological effects compared to Angiotensin II, potentially contributing to the counter-regulatory functions within the RAS. wjgnet.com

Properties

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H71N13O10/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCOFDZSJYMQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H71N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856121 | |

| Record name | Alanyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1002.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51833-76-2 | |

| Record name | Alanyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Angiotensin Peptide Action

Angiotensin Receptor Subtypes and Ligand Binding Specificity

The renin-angiotensin system (RAS) is a crucial regulator of cardiovascular and renal function, with its effects mediated by a family of peptides that interact with distinct G protein-coupled receptors (GPCRs) and other membrane proteins. The specificity of these interactions dictates the physiological response.

Angiotensin Type 1 Receptor (AT1R) Interactions with Angiotensin II

The Angiotensin II Type 1 Receptor (AT1R) is a quintessential GPCR that plays a central role in mediating the primary physiological and pathological effects of Angiotensin II (Ang II). nih.govoup.comu-tokyo.ac.jpahajournals.org The binding of the octapeptide Ang II to AT1R initiates a cascade of intracellular events responsible for blood pressure regulation, fluid and electrolyte balance, and cellular growth and proliferation. nih.govoup.comahajournals.orgfrontiersin.orgmdpi.com

Structural and pharmacological studies have revealed key residues within the AT1R that are critical for Ang II binding and receptor activation. These include interactions primarily with Tyr-35, Trp-84, and Arg-167, which anchor the ligand in the receptor's binding pocket. u-tokyo.ac.jp Specifically, the interaction involves hydrogen bonds between residues like Asp263 of the receptor and Arg2 of Ang II, Asp281 of the receptor and His6 of Ang II, and Lys199 of the receptor and Phe8 of Ang II. acs.org Additionally, π–π stacking between Trp84 of the receptor and Pro7 of Ang II further stabilizes the complex. acs.org The binding of Ang II induces a conformational change in the transmembrane helices of the AT1R, which is the foundational step for initiating intracellular signaling. acs.org

Angiotensin Type 2 Receptor (AT2R) Binding to Angiotensin II and Angiotensin III

The Angiotensin II Type 2 Receptor (AT2R), another GPCR, often exhibits effects that counteract those of the AT1R. portlandpress.comnih.gov Ang II binds to the AT2R with high affinity. portlandpress.com However, Angiotensin III (Ang III), a metabolite of Ang II, is also a significant ligand for the AT2R and, in some tissues like the kidney, may be the primary endogenous ligand. portlandpress.comportlandpress.com The rank order of affinity for endogenous angiotensin peptides at the AT2R is generally considered to be Ang II ≥ Ang III > Angiotensin IV > Angiotensin-(1-7). portlandpress.com The activation of AT2R by these peptides is associated with vasodilation, anti-inflammatory, and anti-fibrotic effects. portlandpress.com

Mas Receptor Activation by Angiotensin (1-7)

The heptapeptide (B1575542) Angiotensin-(1-7) acts as the endogenous ligand for the Mas receptor, a GPCR that is a key component of the "protective" arm of the RAS. frontiersin.orgphysiology.orgexplorationpub.com The binding of Ang-(1-7) to the Mas receptor is specific and of high affinity. explorationpub.com This interaction is not blocked by antagonists of the AT1R or AT2R, confirming that Ang-(1-7) acts through a distinct receptor. explorationpub.com The activation of the Mas receptor by Ang-(1-7) generally opposes the actions of the Ang II/AT1R axis, leading to vasodilation, anti-proliferative effects, and the release of nitric oxide (NO). frontiersin.orgexplorationpub.comahajournals.org

Mas-related G Protein-Coupled Receptor Member D (MrgD) and Alamandine (B1532146)/Angiotensin (1-7) Interactions

A more recently identified component of the protective RAS is the peptide alamandine and its receptor, the Mas-related G protein-coupled receptor member D (MrgD). physiology.orgfrontiersin.orgnih.govresearchgate.net Alamandine is structurally similar to Ang-(1-7) and can be formed from it. nih.gov While Ang-(1-7) is the primary ligand for the Mas receptor, it can also bind to and activate the MrgD receptor. frontiersin.org Alamandine, however, appears to be the endogenous ligand for MrgD. physiology.orgfrontiersin.org The activation of MrgD by both alamandine and Ang-(1-7) contributes to vasodilation and other protective cardiovascular effects, often through Gs protein-coupled signaling pathways. physiology.orgfrontiersin.org

Angiotensin IV (Angiotensin (3-8)) and AT4R/IRAP Interactions

Angiotensin IV (Ang IV), the hexapeptide fragment (3-8) of Ang II, interacts with a unique receptor known as the AT4 receptor (AT4R). nih.govwikipedia.org This receptor has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP). nih.govmdpi.comnih.govfrontiersin.org Ang IV binds with high affinity to a juxtamembrane site on IRAP, which is distinct from the enzyme's active site. nih.gov This suggests an allosteric mechanism where Ang IV binding modulates IRAP's enzymatic activity. nih.gov The AT4R/IRAP system is implicated in various functions, including cognitive processes and neuronal glucose uptake. semanticscholar.orgfrontiersin.org

Intracellular Signal Transduction Pathways

The binding of angiotensin peptides to their respective receptors triggers a complex network of intracellular signaling pathways, leading to diverse cellular responses.

The activation of AT1R by Ang II primarily couples to Gq/11 proteins, stimulating phospholipase C (PLC). oup.comahajournals.orgfrontiersin.orgmdpi.com This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgmdpi.com IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC) isoforms. oup.commdpi.com These events are central to the vasoconstrictor and aldosterone-releasing effects of Ang II. mdpi.com Beyond this canonical pathway, AT1R can also couple to other G proteins like Gi/o and G12/13. oup.com Furthermore, AT1R activation can trigger G protein-independent signaling, notably through β-arrestin, which can mediate the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38 MAPK. oup.comfrontiersin.org The AT1R can also transactivate receptor tyrosine kinases, like the epidermal growth factor receptor (EGFR), and activate the JAK/STAT pathway. oup.comahajournals.org A critical aspect of AT1R signaling is the production of reactive oxygen species (ROS) via NADPH oxidase activation, which contributes to many of the pro-inflammatory and pro-fibrotic actions of Ang II. oup.commdpi.com

The signaling pathways activated by the AT2R are generally less characterized but are known to involve protein phosphatases, phospholipase A2, and the nitric oxide-cGMP system. consensus.app These pathways often lead to effects that oppose those of the AT1R, such as vasodilation and anti-proliferation. portlandpress.com

Activation of the Mas receptor by Ang-(1-7) stimulates several protective signaling cascades. A key pathway involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which in turn leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in NO production. ahajournals.orgnih.govahajournals.org This is a calcium-independent mechanism. ahajournals.org In cardiomyocytes, the Ang-(1-7)/Mas axis has been shown to activate Akt and eNOS, leading to NO generation. ahajournals.orgnih.gov Other pathways linked to Mas receptor activation include the stimulation of phospholipase A2 and the release of arachidonic acid. explorationpub.com

The MrgD receptor , upon activation by alamandine or Ang-(1-7), primarily signals through the Gs protein-coupled pathway, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) concentrations. frontiersin.org This pathway is associated with the vasodilatory effects of these peptides.

The signaling mechanism of the AT4R/IRAP is distinct from that of the GPCRs. The binding of Ang IV to IRAP inhibits its aminopeptidase activity. mdpi.com This inhibition can potentiate the actions of other neuropeptides that are substrates for IRAP, such as oxytocin (B344502) and vasopressin, which are involved in learning and memory. semanticscholar.org AT4R/IRAP signaling has also been shown to enhance neuronal glucose uptake through the translocation of GLUT4 transporters to the cell surface. semanticscholar.orgfrontiersin.org Additionally, AT4R activation can stimulate downstream phosphorylation cascades, including the PI3K/Akt pathway. mdpi.com

G-Protein Coupling and Second Messenger Systems (e.g., PLC, Ca2+, IP3, DAG)

The classical signaling pathway initiated by the binding of Angiotensin II to the AT1R involves the activation of heterotrimeric G proteins. nih.gov The AT1R primarily couples to Gq/11, but evidence also exists for its interaction with Gi/o and G12/13. nih.govfrontiersin.org

Activation of the Gq/11 protein stimulates phospholipase C (PLC). nih.govamazonaws.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). amazonaws.commdpi.com

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to its specific receptors on the sarcoplasmic reticulum. mdpi.com This binding triggers the release of stored calcium ions (Ca2+) into the cytosol, leading to a rapid increase in intracellular calcium concentration. amazonaws.com This elevation in cytosolic Ca2+ is a critical event that mediates many of the acute effects of Ang II, including vascular smooth muscle cell contraction. amazonaws.comwikipedia.org

Simultaneously, the lipid-bound DAG remains in the plasma membrane where it serves as a docking site and activator for Protein Kinase C (PKC). scielo.bramazonaws.com The activation of PKC initiates a cascade of phosphorylation events that contribute to various cellular responses. amazonaws.com

| Second Messenger | Generating Enzyme/Process | Primary Function | Cellular Outcome |

| Inositol 1,4,5-trisphosphate (IP3) | Phospholipase C (PLC) | Mobilizes Ca2+ from intracellular stores amazonaws.commdpi.com | Vasoconstriction, enzyme activation amazonaws.com |

| Diacylglycerol (DAG) | Phospholipase C (PLC) | Activates Protein Kinase C (PKC) scielo.bramazonaws.com | Kinase cascade activation, gene expression scielo.br |

| Calcium (Ca2+) | Release from sarcoplasmic reticulum (via IP3) and influx from extracellular space | Acts as a ubiquitous intracellular messenger | Muscle contraction, activation of Ca2+-dependent enzymes amazonaws.comahajournals.org |

Kinase Activation Cascades (e.g., MAP Kinases, Protein Kinase C, Akt, Src, Pyk2, JAK/STAT)

Following the initial generation of second messengers, Ang II triggers a complex web of kinase activation cascades that regulate a wide array of cellular functions, including growth, differentiation, inflammation, and apoptosis. scielo.brresearchgate.net

Protein Kinase C (PKC): As mentioned, DAG directly activates conventional and novel PKC isoforms. scielo.bramazonaws.com Activated PKC phosphorylates a multitude of downstream targets, contributing to processes like smooth muscle contraction and the activation of other kinase pathways. amazonaws.comahajournals.org

Mitogen-Activated Protein (MAP) Kinases: Ang II is a potent activator of all three major MAP kinase families: extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAP kinase. scielo.brphysiology.org The activation of these kinases is often linked to the initial G-protein signal and can proceed through various intermediaries, including PKC and the small G protein Ras. scielo.brahajournals.org The ERK1/2 pathway is particularly associated with cell growth and differentiation, while JNK and p38 are more involved in inflammatory and stress responses. scielo.br

Src Family Kinases: Ang II stimulation leads to the rapid activation of non-receptor tyrosine kinases of the Src family. physiology.orgnih.gov Src plays a pivotal role as a central node, integrating signals from the AT1R to multiple downstream pathways. physiology.org It is involved in the transactivation of growth factor receptors and the activation of other kinases like Pyk2. scielo.brphysiology.org

Proline-rich Tyrosine Kinase 2 (Pyk2): Pyk2, a calcium-dependent tyrosine kinase, is activated by the increase in intracellular Ca2+ following AT1R stimulation. scielo.broup.com Once activated, Pyk2 can, in turn, activate Src and contribute to the MAP kinase cascade. oup.com

Akt (Protein Kinase B): The PI3K/Akt pathway, a critical regulator of cell survival and metabolism, can also be activated by Ang II. physiology.orgahajournals.org This activation can be mediated through Ras and is involved in protein synthesis in vascular smooth muscle cells. ahajournals.org

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, typically associated with cytokine receptors, is also a target of Ang II signaling. scielo.brphysiology.org Ang II can induce the association of JAK2 with the AT1R, leading to the phosphorylation and activation of STAT proteins. physiology.orgoup.com These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in cell growth, such as c-fos and c-myc. physiology.org

| Kinase Family | Key Activators | Downstream Effects |

| Protein Kinase C (PKC) | Diacylglycerol (DAG), Ca2+ | Phosphorylation of target proteins, activation of other kinases scielo.bramazonaws.com |

| MAP Kinases (ERK, JNK, p38) | Ras, PKC, Src, Pyk2 | Regulation of gene expression, cell growth, inflammation, apoptosis scielo.brphysiology.org |

| Src Family Kinases | Gβγ subunits, ROS | Transactivation of growth factor receptors, activation of other kinases scielo.brphysiology.org |

| Pyk2 | Intracellular Ca2+ | Activation of Src, MAP kinase pathways scielo.broup.com |

| Akt (PKB) | PI3K, Ras | Promotion of cell survival, protein synthesis physiology.orgahajournals.org |

| JAK/STAT | Direct association with AT1R | Regulation of gene transcription for growth-related genes scielo.brphysiology.org |

Reactive Oxygen Species (ROS) Generation Mechanisms

A critical component of Angiotensin II signaling is the generation of reactive oxygen species (ROS), which act as important intracellular second messengers. scielo.broup.com The primary source of Ang II-induced ROS in vascular cells is a family of enzymes known as NADPH oxidases (Nox). scielo.brfrontiersin.org

Upon binding to the AT1R, Ang II activates specific Nox isoforms, including Nox1, Nox2, and Nox4, and in some cells, the calcium-sensitive Nox5. nih.govnih.gov This activation leads to the production of superoxide (B77818) anion (O2•−), which can then be converted to hydrogen peroxide (H2O2). oup.comnih.gov The activation of NADPH oxidase can be mediated by upstream signaling components like PKC and Src. physiology.orgoup.com

In addition to NADPH oxidase, mitochondria are another significant source of ROS in response to Ang II. nih.gov There is evidence of a "vicious cycle" or feed-forward mechanism where ROS produced by NADPH oxidase can trigger further ROS release from the mitochondria, a phenomenon termed "ROS-induced ROS release". nih.gov Conversely, mitochondrial ROS can also stimulate NADPH oxidase activity. nih.gov This amplification loop can lead to oxidative stress, a condition implicated in the pathophysiology of cardiovascular diseases like hypertension and atherosclerosis. scielo.brnih.gov

β-Arrestin-Dependent Signaling and Receptor Internalization

β-arrestins (β-arrestin-1 and β-arrestin-2) are multifunctional proteins that play a dual role in AT1R signaling. frontiersin.orgnih.gov Initially identified for their role in desensitizing GPCRs, they are now recognized as crucial signal transducers in their own right. frontiersin.orgnih.gov

Following agonist binding and AT1R activation, G protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the receptor's intracellular C-terminal tail. nih.govpnas.org This phosphorylation creates a high-affinity binding site for β-arrestins. frontiersin.orgpnas.org The binding of β-arrestin to the AT1R sterically hinders its interaction with G proteins, effectively terminating the classical G-protein-dependent signaling pathway—a process known as desensitization. frontiersin.orgnih.gov

Beyond desensitization and internalization, the AT1R-β-arrestin complex can serve as a scaffold for a second wave of G-protein-independent signaling. frontiersin.orgnih.gov By recruiting and activating various signaling molecules, including Src and the MAP kinases (ERK1/2, JNK), β-arrestins initiate distinct signaling cascades. frontiersin.orgpnas.org This β-arrestin-mediated signaling is often characterized by a slower onset and more sustained duration compared to G-protein-mediated signals. pnas.org

Transactivation of Growth Factor Receptors (e.g., EGFR, PDGFR, IGFR)

A significant aspect of Angiotensin II signaling is its ability to transactivate receptor tyrosine kinases (RTKs), despite not being a direct ligand for these receptors. scielo.brscielo.br This process has been demonstrated for the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and insulin-like growth factor receptor (IGFR). scielo.brscielo.br

The mechanisms underlying this transactivation are complex and can involve multiple pathways. One prominent mechanism involves the activation of Src family kinases and redox-sensitive processes. scielo.brscielo.br Ang II-activated Src can phosphorylate and activate the EGFR. physiology.org Another key mechanism is the metalloprotease-dependent shedding of RTK ligands. nih.govnih.gov For instance, Ang II can stimulate matrix metalloproteinases (MMPs) like ADAM17, which cleave membrane-anchored pro-ligands (e.g., pro-Heparin-Binding EGF-like growth factor (pro-HB-EGF)), releasing the mature growth factor to activate its cognate receptor in an autocrine or paracrine fashion. ahajournals.orgnih.govnih.gov

This transactivation of RTKs serves to amplify and diversify the cellular response to Ang II, engaging the well-established growth and proliferation pathways associated with these receptors. scielo.broup.com For example, AT1R-mediated EGFR transactivation is a crucial step in the downstream activation of the ERK1/2 MAP kinase pathway, contributing to vascular smooth muscle cell hyperplasia. scielo.br

| Receptor Transactivated | Mediating Mechanisms | Consequence of Transactivation |

| EGFR | Src activation, Metalloprotease-dependent shedding of ligands (e.g., HB-EGF, TGF-α) scielo.brahajournals.orgnih.gov | Activation of ERK1/2, cell growth, protein synthesis scielo.br |

| PDGFR | Src activation, Ca2+-independent mechanisms scielo.brscielo.br | Stimulation of growth and migratory pathways scielo.br |

| IGFR | Redox-sensitive processes, Src activation scielo.broup.com | Contribution to vascular oxidative stress and growth signaling oup.com |

Physiological Roles and Cellular Contributions of Angiotensin Peptides Mechanistic and Pre Clinical

Angiotensin I Metabolism and Precursor Significance

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates cardiovascular and renal function. wikipedia.orgnih.govnih.gov The primary precursor of all angiotensin peptides is angiotensinogen (B3276523), an α-2-globulin protein synthesized and secreted into the circulation primarily by the liver. wikipedia.orgwikipedia.org The production of angiotensinogen can be stimulated by various factors, including corticosteroids, estrogens, thyroid hormones, and Angiotensin II itself. wikipedia.org

The initial and rate-limiting step in the formation of angiotensin peptides is the enzymatic cleavage of angiotensinogen by renin. Renin is an enzyme released by the juxtaglomerular cells of the kidney in response to signals such as reduced renal blood flow or low blood pressure. wikipedia.orgnih.gov Renin cleaves the N-terminus of the angiotensinogen molecule to produce the decapeptide Angiotensin I (Ang I). wikipedia.orgnih.gov While Angiotensin I has limited direct biological activity, its primary significance lies in its role as the immediate precursor to the potent vasoconstrictor, Angiotensin II. wikipedia.orgnih.govnih.gov

Angiotensin I is converted to Angiotensin II (Ang II) by the angiotensin-converting enzyme (ACE). nih.govwikipedia.org ACE is a dipeptidyl carboxypeptidase found predominantly on the surface of vascular endothelial cells, with particularly high concentrations in the lungs. wikipedia.orgmdpi.comphysiology.org ACE removes the two C-terminal amino acids from Angiotensin I to form the octapeptide Angiotensin II, the principal effector molecule of the RAS. nih.govphysiology.org While ACE is the primary enzyme for this conversion, other enzymes like chymase can also generate Angiotensin II in specific tissues, representing alternative pathways. jpp.krakow.pl Angiotensin II can be further metabolized by aminopeptidases to form other active peptides, such as Angiotensin III [Ang-(2-8)], which shares some of the biological activities of Angiotensin II, including stimulating aldosterone (B195564) secretion. wikipedia.orgjpp.krakow.pl

Table 1: Key Components in Angiotensin I Metabolism

| Component | Type | Primary Source | Function |

|---|---|---|---|

| Angiotensinogen | Precursor Protein (α-2-globulin) | Liver | Substrate for Renin; precursor to all angiotensin peptides. wikipedia.orgwikipedia.org |

| Renin | Enzyme (Aspartyl Protease) | Kidney (Juxtaglomerular cells) | Cleaves Angiotensinogen to form Angiotensin I. wikipedia.orgnih.gov |

| Angiotensin I | Peptide (Decapeptide) | Formed from Angiotensinogen | Biologically inert precursor to Angiotensin II. nih.govnih.gov |

| Angiotensin-Converting Enzyme (ACE) | Enzyme (Dipeptidyl Carboxypeptidase) | Lungs, Endothelial Cells | Converts Angiotensin I to the active Angiotensin II. wikipedia.orgmdpi.com |

| Angiotensin II | Peptide (Octapeptide) | Formed from Angiotensin I | Main effector of the RAS; potent vasoconstrictor and regulator of fluid balance. physiology.orgnih.gov |

| Angiotensin III [Ang-(2-8)] | Peptide (Heptapeptide) | Formed from Angiotensin II | Active metabolite with roles in aldosterone release and blood pressure regulation. wikipedia.orgjpp.krakow.pl |

Angiotensin II-Mediated Cellular and Organ System Responses

Angiotensin II exerts a wide array of effects on various cells and organ systems, primarily through its interaction with specific G-protein-coupled receptors, mainly the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. mdpi.comscielo.br The majority of the well-documented physiological and pathological effects of Angiotensin II, including vasoconstriction, inflammation, and cellular growth, are mediated by the AT1 receptor. scielo.brphysiology.orgcambridge.org

Angiotensin II is a significant growth factor for vascular, cardiac, and renal cells. ahajournals.orgnih.gov Its influence on cellular growth is complex and depends on the cell type, the presence of other growth factors, and the specific receptor subtype activated. mdpi.comahajournals.org Through the AT1 receptor, Angiotensin II can stimulate cellular proliferation, hypertrophy (an increase in cell size without cell division), apoptosis (programmed cell death), and differentiation. mdpi.comahajournals.orgnih.gov

Proliferation and Hypertrophy: In many cell types, such as vascular smooth muscle cells (VSMCs) and cardiac fibroblasts, Angiotensin II promotes proliferation, a process that involves progression through the cell cycle. ahajournals.orgoup.com In other cells, like renal proximal tubular cells and cardiomyocytes, it can induce hypertrophy by causing cell cycle arrest in the G1 phase, a process involving the upregulation of cyclin-dependent kinase inhibitors like p27Kip1. ahajournals.orgnih.gov Research in newborn rats has shown that Angiotensin II administration increases DNA synthesis and the cross-sectional area of cardiomyocytes. nih.gov

Apoptosis: Angiotensin II can also induce apoptosis. ahajournals.orgnih.gov This pro-apoptotic effect has been observed in endothelial cells, where it can be mediated directly or indirectly through the induction of other factors. ahajournals.org The balance between pro-growth and pro-apoptotic signals from Angiotensin II is crucial in tissue remodeling associated with cardiovascular diseases. scielo.brahajournals.org

Differentiation: Angiotensin II has been shown to induce cell differentiation in certain contexts. ahajournals.org This modulation of growth and differentiation processes plays a role in both normal development and the pathophysiology of diseases like atherosclerosis and cardiac remodeling. ahajournals.orgnih.gov

Table 2: Effects of Angiotensin II on Cellular Growth Processes

| Cellular Process | Mediating Receptor | Key Cellular Effects | Associated Pathophysiology |

|---|---|---|---|

| Proliferation | AT1 | DNA synthesis, cell division in VSMCs and fibroblasts. ahajournals.orgoup.com | Atherosclerosis, vascular remodeling. ahajournals.org |

| Hypertrophy | AT1 | Increased cell size and protein content in cardiomyocytes and renal tubular cells. ahajournals.orgnih.gov | Cardiac hypertrophy, progression of renal disease. ahajournals.orgnih.gov |

| Apoptosis | AT1 / AT2 | Programmed cell death in endothelial cells and VSMCs. scielo.brahajournals.orgahajournals.org | Tissue injury and remodeling. embopress.org |

| Differentiation | AT1 / AT2 | Modulation of cell phenotype. mdpi.comahajournals.org | Organogenesis and disease progression. mdpi.comahajournals.org |

Angiotensin II is one of the most potent endogenous vasoconstrictors, playing a central role in the regulation of blood pressure. embopress.orgnih.gov This effect is primarily mediated by the direct action of Angiotensin II on AT1 receptors located on vascular smooth muscle cells (VSMCs), leading to their contraction and a narrowing of blood vessels. mdpi.comclevelandclinic.org

Beyond its direct effects on VSMCs, Angiotensin II significantly modulates endothelial function, often leading to endothelial dysfunction, a key event in the development of hypertension and atherosclerosis. ahajournals.orgembopress.orgnih.gov It promotes endothelial dysfunction by reducing the bioavailability of nitric oxide (NO), a critical vasodilator. nih.gov Studies have shown that Angiotensin II can downregulate the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. ahajournals.orgnih.govnih.gov This occurs through various mechanisms, including the activation of pathways that lead to eNOS uncoupling or reduced eNOS phosphorylation. ahajournals.orgnih.gov

Furthermore, Angiotensin II contributes to a pro-inflammatory and pro-thrombotic state in the endothelium by stimulating the expression of adhesion molecules and pro-inflammatory cytokines. nih.govembopress.org It also enhances the production of reactive oxygen species (ROS) within endothelial cells, further impairing NO signaling and promoting vascular damage. ahajournals.orgembopress.org

Angiotensin II plays a pivotal role in tissue remodeling, particularly in the heart, blood vessels, and kidneys, by influencing the turnover of the extracellular matrix (ECM). physiology.orgahajournals.org It generally promotes a pro-fibrotic state, characterized by the excessive deposition of ECM proteins, which leads to tissue stiffening and organ dysfunction. nih.govahajournals.org

This pro-fibrotic activity is mediated through several mechanisms:

Stimulation of ECM Protein Synthesis: Angiotensin II directly stimulates cardiac fibroblasts and other cell types to increase the synthesis and secretion of ECM components, most notably type I and type III collagens and fibronectin. oup.comphysiology.orgahajournals.org This effect is often mediated via the AT1 receptor and can involve the induction of other pro-fibrotic factors like transforming growth factor-beta (TGF-β). oup.comahajournals.org

Regulation of Matrix Metalloproteinases (MMPs) and their Inhibitors (TIMPs): The balance between MMPs, which degrade the ECM, and their tissue inhibitors of metalloproteinases (TIMPs) is crucial for normal ECM turnover. Angiotensin II can disrupt this balance. For instance, in human retinal pigment epithelium, Angiotensin II has been shown to increase the activity of MMP-2 and the expression of MMP-14. physiology.org In other contexts, it can increase the expression of TIMPs, further contributing to matrix accumulation. physiology.org

Chronic exposure to high levels of Angiotensin II, as seen in hypertension, can lead to significant fibrosis in the heart and kidneys, contributing to the progression of heart failure and chronic kidney disease. ahajournals.org

Table 3: Angiotensin II's Influence on Extracellular Matrix Components

| ECM Component / Regulator | Effect of Angiotensin II | Mediating Factors | Consequence |

|---|---|---|---|

| Collagen (Type I & III) | Increased synthesis | AT1 Receptor, TGF-β | Cardiac and vascular fibrosis, tissue stiffness. oup.comahajournals.org |

| Fibronectin | Increased synthesis | AT1 Receptor, TGF-β | Fibrosis, altered cell-matrix interactions. oup.comphysiology.org |

| Matrix Metalloproteinase-2 (MMP-2) | Increased activity | AT1 Receptor | Altered matrix degradation, tissue remodeling. physiology.org |

| Matrix Metalloproteinase-14 (MMP-14) | Increased expression | AT1 Receptor | ECM turnover dysregulation. physiology.org |

| Plasminogen Activator Inhibitor-1 (PAI-1) | Increased expression | AT1 Receptor | Inhibition of fibrinolysis, pro-fibrotic state. oup.com |

Angiotensin II is a key pro-inflammatory molecule that contributes to tissue injury in various cardiovascular and renal diseases. nih.govembopress.org It initiates and amplifies inflammatory responses by stimulating the production of pro-inflammatory cytokines and chemokines, such as monocyte chemoattractant protein-1 (MCP-1), which promotes the recruitment of inflammatory cells like monocytes and macrophages into tissues. physiology.orgembopress.org This infiltration of immune cells perpetuates the inflammatory cycle and contributes to tissue damage. nih.govembopress.org

A central mechanism by which Angiotensin II exerts its pro-inflammatory and damaging effects is through the induction of oxidative stress. nih.govwjgnet.com Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.gov Angiotensin II is a potent stimulator of ROS production, primarily through the activation of NAD(P)H oxidase enzymes in various cell types, including vascular, cardiac, and renal cells. embopress.orgnih.govwjgnet.com

The Angiotensin II-induced ROS generation has several downstream consequences:

It directly damages cellular components like lipids, proteins, and DNA. nih.gov

It promotes mitochondrial dysfunction. nih.govembopress.org

It acts as a signaling molecule to activate pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), which in turn upregulates the expression of more inflammatory cytokines and adhesion molecules. nih.gov

It reduces the bioavailability of nitric oxide, contributing to endothelial dysfunction. frontiersin.org

The AT2 receptor may have opposing, anti-inflammatory effects, suggesting a complex regulatory balance within the renin-angiotensin system. physiology.org However, the pro-inflammatory and pro-oxidative effects mediated by the AT1 receptor are predominant in many pathological states. nih.govphysiology.orgembopress.org

The kidneys are a primary target for Angiotensin II, which plays a crucial role in the long-term regulation of blood pressure by controlling sodium and water balance. nih.govphysiology.org Angiotensin II helps maintain body fluid volume and blood pressure through multiple, coordinated actions on the kidney. clevelandclinic.orgnih.gov

Key renal mechanisms include:

Stimulation of Tubular Reabsorption: Angiotensin II directly acts on the proximal tubules of the nephron to increase the reabsorption of sodium and, consequently, water from the filtrate back into the bloodstream. nih.govlumenlearning.commdpi.com This sodium-retaining action reduces urinary sodium excretion and expands extracellular fluid volume. wikipedia.orgnih.gov

Aldosterone Secretion: Angiotensin II is the primary stimulant for the release of aldosterone from the adrenal cortex. wikipedia.orgclevelandclinic.orglumenlearning.com Aldosterone then acts on the distal tubules and collecting ducts of the kidneys to further promote sodium reabsorption and potassium excretion. clevelandclinic.orglumenlearning.com

Renal Hemodynamics: Angiotensin II causes constriction of both the afferent and efferent arterioles of the glomerulus. However, it has a more pronounced effect on the efferent arteriole. wikipedia.org This preferential constriction increases the hydrostatic pressure within the glomerulus, which helps to maintain the glomerular filtration rate (GFR) even when renal blood flow is reduced. wikipedia.orgnih.gov

Under normal physiological conditions, these actions are vital for maintaining homeostasis. nih.gov However, excessive or unregulated activity of Angiotensin II can lead to persistent sodium and water retention, shifting the pressure-natriuresis relationship to higher pressures and contributing significantly to the development and maintenance of hypertension. nih.govmdpi.com

Central Nervous System Interactions and Sympathetic Activity Modulation

The renin-angiotensin system (RAS) within the central nervous system (CNS) plays a crucial role in regulating sympathetic nerve activity and cardiovascular function. All components of the RAS, including angiotensinogen, renin, angiotensin-converting enzyme (ACE), and angiotensin receptors, are present in the brain, allowing for local production and action of angiotensin peptides independently of the circulatory RAS. nih.govnih.gov

Angiotensin II (Ang II) is a primary effector in the brain, where it modulates the baroreceptor reflex, leading to a decrease in its sensitivity and a shift in the operating point for sympathetic outflow to higher blood pressure levels. nih.gov This modulation occurs in key areas of the medulla oblongata responsible for autonomic control. nih.gov Ang II exerts its effects by stimulating AT1 receptors, which are expressed on most central pre-sympathetic neurons. portlandpress.com This stimulation leads to an increase in sympathetic nerve activity. nih.govunlp.edu.ar

The balance between different angiotensin peptides and their receptors is critical in determining the level of neuronal activation and sympathetic outflow. portlandpress.com For instance, while Ang II is generally sympatho-excitatory, other peptides like Angiotensin-(1-7) are thought to have sympatho-inhibitory effects. portlandpress.com The enzymes ACE and ACE2, which are involved in the synthesis of these peptides, also play a role in modulating sympatho-excitation. portlandpress.com

Metabolic Regulation (e.g., Insulin (B600854) Sensitivity)

The renin-angiotensin system is increasingly recognized for its significant role in metabolic regulation, including its influence on insulin sensitivity. nih.govahajournals.org Overactivity of the RAS is associated with insulin resistance, a key factor in the development of metabolic disorders like type 2 diabetes. physiology.org

Angiotensin II can promote insulin resistance through several mechanisms. It can impair insulin-stimulated glucose uptake in peripheral tissues, such as skeletal muscle, and inhibit the suppressive effect of insulin on hepatic glucose production. ahajournals.org This interference with insulin signaling can contribute to the development of hyperglycemia. nih.gov

Conversely, therapies that block the action of Ang II, such as ACE inhibitors and angiotensin receptor blockers (ARBs), have been shown to improve insulin sensitivity and reduce the incidence of new-onset type 2 diabetes. ahajournals.orgnih.gov These drugs not only reduce the levels of Ang II but also increase the levels of Angiotensin-(1-7), a peptide that counter-regulates many of the actions of Ang II and may contribute to the beneficial metabolic effects. ahajournals.org

Angiotensin-(1-7) has been shown to improve insulin sensitivity, particularly in skeletal muscle, by enhancing glucose uptake. ahajournals.orgmdpi.com This effect appears to be independent of changes in blood pressure. ahajournals.org Studies in animal models have demonstrated that Ang-(1-7) can increase the translocation of glucose transporter 4 (GLUT4) to the sarcolemma in skeletal muscle, facilitating glucose entry into the cells. ahajournals.org Furthermore, Ang-(1-7) may also promote the proliferation of pancreatic β-cells and increase insulin secretion. mdpi.compreprints.org

The local RAS within adipose tissue also plays a role in metabolic regulation. The activity of the adipose tissue RAS is influenced by nutritional status, with changes in body weight and diet affecting the expression of RAS components. nih.gov

Angiotensin III (Angiotensin II (2-8)) Actions and Specificity

Angiotensin III (Ang III), also known as Angiotensin II (2-8), is an active peptide metabolite of Angiotensin II, formed by the removal of the N-terminal aspartic acid residue by aminopeptidase (B13392206) A. nih.govsemanticscholar.org While historically considered less potent than Ang II, recent research has highlighted its significant and, in some cases, distinct physiological roles.

Ang III exerts its effects by binding to both AT1 and AT2 receptors, similar to Ang II. nih.govmdpi.com It has been shown to possess 40% of the pressor (blood pressure-raising) activity of Ang II but is equipotent in stimulating aldosterone secretion. wikipedia.org Systemic infusion of Ang III in conscious dogs at concentrations equal to that of Ang II resulted in comparable effects on blood pressure, aldosterone secretion, sodium excretion, and plasma renin activity, with these effects being blockable by an AT1 receptor antagonist. nih.gov

A key area of specificity for Ang III appears to be within the central nervous system and in renal function. Some studies suggest that Ang III may be as important, or even more so, than Ang II in mediating certain central actions via AT1 receptors, such as the release of vasopressin. nih.gov Furthermore, the conversion of Ang II to Ang III is critical for AT2 receptor-mediated natriuresis (sodium excretion). mdpi.com Activation of the AT2 receptor by Ang III promotes natriuresis, an effect not observed with Ang II activation of the same receptor. wikipedia.org

Angiotensin A (2-8) Functional Hypotheses and Research Areas

Angiotensin A is a peptide that can be formed from Angiotensin II. plos.org Research into the specific functions and physiological relevance of Angiotensin A is an emerging area. Current hypotheses are centered on its potential interactions within the broader renin-angiotensin system and its possible unique effects.

Counter-Regulatory Effects of Angiotensin (1-7) and Angiotensin (1-9)

The classical renin-angiotensin system, primarily driven by Angiotensin II, is counter-regulated by a protective axis centered around Angiotensin-converting enzyme 2 (ACE2) and the peptides Angiotensin (1-7) and Angiotensin (1-9). portlandpress.comtandfonline.com This counter-regulatory system often opposes the actions of Ang II, contributing to cardiovascular and metabolic health. portlandpress.commdpi.com

Angiotensin (1-7) is a key player in this protective pathway. portlandpress.com It is primarily formed from Ang II by the action of ACE2. portlandpress.com Ang-(1-7) binds to the Mas receptor, initiating signaling cascades that lead to a variety of beneficial effects. mdpi.comfrontiersin.org These include:

Cardioprotective effects: Ang-(1-7) helps to decrease cardiac fibrosis and myocardial hypertrophy. mdpi.com

Vasodilation: It promotes the relaxation of blood vessels, contributing to lower blood pressure. mdpi.com

Anti-inflammatory and Anti-fibrotic actions: Ang-(1-7) has been shown to counteract inflammatory and fibrotic processes in tissues like the heart, kidneys, and lungs. frontiersin.org

Metabolic benefits: It can improve insulin sensitivity and glucose uptake in skeletal muscle. ahajournals.org

Angiotensin (1-9) is another important peptide in the counter-regulatory axis, formed from Angiotensin I by ACE2. portlandpress.comfrontiersin.org Initially thought to be an inactive intermediate, Ang-(1-9) is now recognized as a biologically active peptide. mdpi.com Its primary receptor appears to be the AT2 receptor. mdpi.comportlandpress.com The proposed functions of Ang-(1-9) include:

Cardiovascular protection: It has been shown to have beneficial effects on the cardiovascular system, independent of blood pressure changes, by reducing hypertrophy and fibrosis. mdpi.com

Inhibition of Ang II production: Ang-(1-9) may compete with Ang I for ACE, thereby reducing the formation of the pro-hypertensive Ang II. researchgate.net

Together, Ang-(1-7) and Ang-(1-9) form a crucial counter-balance to the classical RAS, and the balance between these two axes is vital for maintaining homeostasis. portlandpress.comnih.gov

Tissue-Specific Renin-Angiotensin Systems (e.g., Cardiac, Renal, Brain, Bone Marrow)

Beyond the circulating renin-angiotensin system (RAS), local, tissue-specific RAS have been identified in numerous organs, where they exert paracrine, autocrine, and even intracrine functions. nih.govmdpi.com These local systems can operate independently of the systemic RAS and play crucial roles in tissue-specific physiology and pathology. nih.govfrontiersin.org

Cardiac RAS: The heart possesses all the necessary components to generate Angiotensin II locally. ahajournals.org This cardiac RAS is implicated in processes of cellular growth and remodeling in response to both physiological and pathological stimuli. ahajournals.org Local Ang II production is thought to contribute to cardiac hypertrophy and fibrosis, playing a role in the pathology of conditions like hypertension and heart failure. nih.govahajournals.org The counter-regulatory ACE2/Ang-(1-7)/Mas axis is also present in the heart and provides a protective balance against the effects of Ang II. researchgate.net

Renal RAS: The kidney has a highly compartmentalized and complex RAS that is critical for regulating renal hemodynamics, sodium and water balance, and systemic blood pressure. frontiersin.orgahajournals.org The concentration of renin in the kidney interstitium is significantly higher than in the circulation. ahajournals.org The intrarenal RAS involves the local production of angiotensin peptides that act on various parts of the nephron to control filtration and reabsorption. ahajournals.orgahajournals.org Dysregulation of the renal RAS is a key factor in the progression of kidney diseases. ahajournals.orgkarger.com

Brain RAS: A complete and functional RAS exists within the brain, independent of the peripheral system due to the blood-brain barrier. nih.govfrontiersin.org The brain RAS is involved in the central regulation of blood pressure, fluid balance, and sympathetic nervous system activity. nih.govoup.com It influences thirst, vasopressin release, and sympathetic outflow. oup.com The brain RAS is also implicated in cognitive functions and has been linked to metabolic control. nih.govfrontiersin.org

Bone Marrow RAS: A local RAS has also been identified within the bone marrow microenvironment. frontiersin.orgjnephropharmacology.com This system is involved in hematopoiesis, the process of blood cell production, growth, and differentiation. frontiersin.orgjnephropharmacology.com The bone marrow RAS influences the development of various hematopoietic cell lineages and has been implicated in the pathogenesis of conditions like atherosclerosis and potentially leukemia. frontiersin.orgnih.goveuropeanreview.org

Structure Activity Relationships Sar of Angiotensin Peptides and Analogs

SAR of Angiotensin I and Angiotensin II for Receptor Binding and Enzymatic Cleavage

The biological functions of Angiotensin I (Ang I) and Angiotensin II (Ang II) are intrinsically linked to their primary amino acid sequences, which dictate their interactions with receptors and enzymes.

Receptor Binding of Angiotensin II:

Ang II, the primary effector of the RAS, is an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. mdpi.com Its binding to the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR), initiates a cascade of signaling events that regulate blood pressure and fluid homeostasis. mdpi.com Key structural features of Ang II are crucial for this interaction:

C-Terminal Residues: The C-terminal portion of Ang II is paramount for receptor binding and activation. The aromatic side chain of Phenylalanine at position 8 (Phe8) is considered essential for the agonist activity of Ang II. mdpi.com Its removal or substitution with an aliphatic residue significantly diminishes Gq-mediated signaling. nih.gov

Tyrosine at Position 4: The hydroxyl group of Tyrosine at position 4 (Tyr4) is also critical. It is believed to form a tyrosinate anion that plays a role in activating the receptor. mdpi.com

N-Terminal Residues: The N-terminal region, particularly the charged groups of Aspartic acid at position 1 (Asp1) and Arginine at position 2 (Arg2), contributes to the bioactive conformation of the peptide, likely through interactions that properly orient the C-terminal portion for receptor engagement. embopress.org Neutralization of any of these charges leads to a substantial loss of bioactivity. embopress.org

Enzymatic Cleavage:

The conversion of the decapeptide Ang I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) to the active Ang II is a critical step in the RAS cascade, primarily catalyzed by Angiotensin-Converting Enzyme (ACE). researchgate.net

ACE Cleavage: ACE is a dipeptidyl carboxypeptidase that cleaves the C-terminal dipeptide His-Leu from Ang I. researchgate.net The structure of Ang I, particularly the C-terminal sequence, is recognized by the active site of ACE.

Chymase Cleavage: In certain tissues, particularly the heart, chymase provides an alternative pathway for Ang II formation. Chymase is a serine protease that also cleaves the Phe8-His9 bond of Ang I to generate Ang II. researchgate.net

Neprilysin Cleavage: Neprilysin, a neutral endopeptidase, can also process angiotensin peptides. It can cleave Ang I to produce Angiotensin-(1-7) [Ang-(1-7)], a peptide with vasodilatory and cardioprotective effects. nih.gov Neprilysin can also degrade Ang II. nih.gov

The susceptibility of these peptides to enzymatic cleavage is highly dependent on their amino acid sequence, and modifications to these sequences can alter their metabolic stability and biological activity.

Impact of Amino Acid Substitutions on Receptor Affinity and Selectivity (AT1R vs. AT2R vs. MasR)

Strategic substitution of amino acids within the angiotensin peptide sequence has been a powerful tool to probe receptor-ligand interactions and to develop analogs with altered receptor affinity and selectivity.

AT1R vs. AT2R Selectivity:

While Ang II binds to both AT1R and AT2R, subtle differences in the binding pockets of these two receptor subtypes allow for the design of selective ligands. The sequence homology between AT1R and AT2R is only about 34-37%, leading to distinct structural features that can be exploited for selective targeting. nih.govnih.gov

C-Terminal Modifications: As mentioned, the C-terminus of Ang II is a key determinant for AT1R activation. Modifications at position 8 can drastically alter the signaling profile. Replacing Phe8 with an aliphatic amino acid, for instance, can lead to analogs with reduced AT1R agonist activity but retained or even enhanced affinity for AT2R. nih.gov

N-Terminal Modifications: Removal of the first three amino acid residues from the N-terminus of Ang II analogs has been shown to favor selectivity for AT2R. nih.gov

β-Amino Acid Substitutions: The introduction of β-amino acids into the peptide backbone can confer significant receptor selectivity. For example, substituting Tyr4 or Ile5 with their respective β-amino acid counterparts can result in analogs with approximately 1000-fold selectivity for AT2R over AT1R. nih.gov

Mas Receptor (MasR) Binding:

Ang-(1-7), a heptapeptide (B1575542) (Asp-Arg-Val-Tyr-Ile-His-Pro), is the endogenous ligand for the Mas receptor (MasR), a GPCR that often mediates effects counter-regulatory to the AT1R. pnas.orgnih.gov

The binding of Ang-(1-7) to MasR is specific and can be abolished by genetic deletion of the Mas protooncogene. pnas.org

The structural requirements for MasR binding are distinct from those for AT1R and AT2R. Ang-(1-7) itself has low affinity for AT1R and AT2R. semanticscholar.org

The selective Ang-(1-7) antagonist A-779 can block the binding of Ang-(1-7) to MasR, highlighting the specificity of this interaction. pnas.org

The following table summarizes the impact of key amino acid substitutions on receptor selectivity:

| Peptide/Analog | Substitution | Primary Receptor Target | Effect on Selectivity |

| Angiotensin II | None | AT1R, AT2R | Non-selective agonist |

| [Sar1, Ile8]-Ang II | Asp1 -> Sar1, Phe8 -> Ile8 | AT1R | Inverse agonist at AT1R mdpi.com |

| Angiotensin-(1-7) | C-terminal truncation of Ang II | MasR | Highly selective for MasR pnas.org |

| β-Tyr4-Ang II | Tyr4 -> β-Tyr4 | AT2R | ~1000-fold selective for AT2R over AT1R nih.gov |

| β-Ile5-Ang II | Ile5 -> β-Ile5 | AT2R | ~1000-fold selective for AT2R over AT1R nih.gov |

Biased Agonism Studies for Angiotensin Receptors

The concept of biased agonism, or functional selectivity, has revolutionized the understanding of GPCR signaling. It posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. nih.govnih.gov For the AT1R, the two major signaling arms are the Gq/11 protein pathway, which mediates classical vasoconstrictor and proliferative effects, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling. nih.gov

Structural Basis of Bias: Small structural modifications to the Ang II peptide can lead to profound signaling bias. Alteration of the C-terminal Phe8 is a key determinant of this bias. nih.gov Analogs with modifications at this position can significantly attenuate Gq-mediated signaling while preserving or even enhancing β-arrestin recruitment. nih.gov

Biased Ligands:

Angiotensin II: The endogenous ligand, Ang II, is considered a balanced agonist, activating both Gq and β-arrestin pathways. nih.gov

[Sar1, Ile8]-Ang II (Saralasin): This analog acts as an inverse agonist, inhibiting the basal activity of the AT1R. mdpi.com

TRV120027 (Sar-Arg-Val-Tyr-Ile-His-Pro-D-Ala-OH): This synthetic peptide is a potent β-arrestin-biased ligand for the AT1R. nih.govresearchgate.net It antagonizes G protein coupling while simultaneously stimulating β-arrestin-mediated signaling. researchgate.netahajournals.org This unique pharmacological profile has been explored for therapeutic applications in conditions like acute heart failure. researchgate.netnih.gov

Crystal structures of the AT1R bound to Ang II and β-arrestin-biased analogs have revealed that these ligands induce structurally distinct active conformations of the receptor. nih.gov Ang II promotes more substantial rearrangements in the receptor core compared to biased ligands, suggesting a structural mechanism for how different ligands can elicit distinct downstream signaling events. nih.gov

The following table provides examples of angiotensin receptor ligands and their signaling bias:

| Ligand | Type | Primary Signaling Pathway(s) Activated |

| Angiotensin II | Balanced Agonist | Gq/11 and β-arrestin nih.gov |

| TRV120027 | β-arrestin-Biased Agonist | Preferentially β-arrestin nih.govresearchgate.net |

| TRV026 | β-arrestin-Biased Agonist | Preferentially β-arrestin nih.gov |

| TRV055 | G-protein-Biased Agonist | Preferentially Gq/11 nih.gov |

| [Sar1, Ile8]-Ang II | Inverse Agonist | Inhibits basal receptor activity mdpi.com |

Structural Determinants for Enzyme Inhibition (e.g., ACE inhibitors)

The development of inhibitors of enzymes within the RAS, particularly ACE, has been a cornerstone of cardiovascular medicine. The design of these inhibitors has been guided by a deep understanding of the structure-activity relationships required for potent and selective enzyme blockade.

Pharmacophore of ACE Inhibitors:

ACE inhibitors are designed to mimic the structure of the C-terminal dipeptide of Ang I, allowing them to bind to the active site of ACE and block its catalytic activity. A general pharmacophore for ACE inhibitors includes several key features: acs.orgacs.org

A Zinc-Binding Group (ZBG): The active site of ACE contains a zinc ion that is essential for catalysis. ACE inhibitors possess a functional group that chelates this zinc ion. Common ZBGs include sulfhydryl (-SH) in captopril, carboxyl (-COOH) in enalaprilat (B1671235) and lisinopril, and phosphinyl (-PO2-) in fosinopril. drugbank.com

A C-Terminal Carboxylate: This group mimics the C-terminal carboxylate of the natural substrate and interacts with a positively charged residue in the active site. acs.org

A Proline Mimic: Many potent ACE inhibitors incorporate a proline or a proline-like heterocyclic ring, which mimics the penultimate proline residue of many natural ACE substrates and contributes to high binding affinity. nih.gov Succinyl-L-proline has been identified as a core pharmacophore for ACE inhibitors. researchgate.net

Hydrophobic Pockets: The active site of ACE has hydrophobic pockets that accommodate the side chains of the substrate's C-terminal amino acids. Inhibitors are designed with appropriate hydrophobic groups to occupy these pockets and enhance binding affinity. acs.org

The following table illustrates the key structural features of some common ACE inhibitors:

| ACE Inhibitor | Zinc-Binding Group | Proline Mimic | Key Hydrophobic Interactions |

| Captopril | Sulfhydryl (-SH) | Proline | Methyl group |

| Enalaprilat | Carboxyl (-COOH) | Proline | Phenylpropyl group |

| Lisinopril | Carboxyl (-COOH) | Proline | Butylamino group |

| Fosinoprilat | Phosphinyl (-PO2-) | Proline | Cyclohexyl group |

Conformational Dynamics and Receptor Activation Mechanisms

The activation of angiotensin receptors is a dynamic process involving conformational changes in both the ligand and the receptor. Molecular dynamics (MD) simulations and biophysical studies have provided valuable insights into these complex mechanisms.

Upon binding, an agonist like Ang II induces a series of conformational rearrangements in the AT1R, leading to its activation. This involves an outward movement of the intracellular end of transmembrane helix 6 (TM6) and an inward movement of TM7, which creates a binding site for intracellular signaling partners like G proteins. embopress.orgescholarship.org

Biased agonists stabilize distinct receptor conformations. For instance, Gq-biased agonists are more effective at stabilizing an "open" conformation of the receptor with an accessible transducer-binding site, while β-arrestin-biased agonists favor more "occluded" conformations. escholarship.org These ligand-specific conformational signatures provide a structural basis for biased signaling. escholarship.org

MD simulations have shown that the binding of Ang II to the AT1R can induce a stretching of the receptor, leading to the opening of new interaction sites for downstream signaling proteins. researchgate.net Furthermore, mutations in the receptor can bias its signaling. For example, the N111G mutation in the AT1R biases it towards the Gq/11 pathway, while the D74N mutation biases it towards the β-arrestin pathway. nih.gov These mutations are thought to stabilize different conformational states of the receptor. nih.gov

The conformational flexibility of the angiotensin peptides themselves is also important for receptor activation. Ang II is thought to adopt a specific conformation upon binding to the receptor, and this induced fit is crucial for initiating the signaling cascade. mdpi.com The N-terminal charged residues of Ang II play a role in maintaining this bioactive conformation. embopress.org

Research Methodologies and Investigative Techniques

Peptide Synthesis and Modification Strategies

The synthesis of angiotensin peptides and their analogs is fundamental to investigating their structure-activity relationships and therapeutic potential. Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing these peptides. researchgate.nettandfonline.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. researchgate.net The process allows for efficient purification by simple filtration and washing, which removes excess reagents and byproducts. researchgate.nettandfonline.com Recent advancements in SPPS have focused on developing more sustainable and efficient protocols, such as "in-situ" Fmoc removal strategies that significantly reduce solvent waste. researchgate.nettandfonline.com

Key strategies in the synthesis of angiotensin analogs include:

Amino Acid Substitution: Replacing specific amino acids in the peptide sequence to probe their contribution to receptor binding and activation. For example, the synthesis of [L-alanine 3-L-isoleucine 5]-angiotensin II helps in understanding the functional significance of these residues. nih.gov

Incorporation of Unnatural Amino Acids: Introducing non-proteinogenic amino acids to enhance peptide stability, modify receptor affinity, or introduce novel functionalities.

Peptide Backbone Modifications: Altering the peptide backbone to create peptidomimetics with improved pharmacokinetic properties.

Labeling: Incorporating radioactive isotopes (e.g., ¹²⁵I) or fluorescent tags for use in receptor binding assays and imaging studies. nih.gov

These synthetic and modification strategies have been instrumental in developing angiotensin receptor blockers (ARBs) and other modulators of the renin-angiotensin system. pnas.orgacs.org

In Vitro Experimental Models

In vitro models are indispensable for dissecting the molecular and cellular effects of angiotensin peptides in a controlled environment.

Cultured cells provide a powerful system to study the direct effects of angiotensins on specific cell types involved in cardiovascular regulation.

Vascular Smooth Muscle Cells (VSMCs): VSMCs are crucial in regulating blood pressure and vascular tone. Studies using cultured VSMCs have shown that Angiotensin II, acting through the AT1 receptor, initiates a multiphasic signaling cascade. nih.govahajournals.org This includes rapid activation of phospholipase C and mobilization of intracellular calcium within seconds, followed by the activation of other kinases and signaling pathways over minutes to hours. ahajournals.org These cells are also used to investigate the role of tyrosine kinases in Angiotensin II-mediated responses like contraction and growth. nih.gov

Endothelial Cells: The endothelium plays a critical role in vascular homeostasis. Human Aortic Endothelial Cells (HAECs) have been used to study the effects of Angiotensin II on reactive oxygen species (ROS) production and the expression of cell adhesion molecules, providing insights into endothelial dysfunction. mdpi.com

Cardiomyocytes: Cultured cardiomyocytes are used to investigate the direct effects of angiotensin peptides on heart muscle cells, including hypertrophy and signaling pathways related to cardiac remodeling.

Recombinant Cell Lines: Cell lines such as COS-7 and HEK-293 are often transfected to express specific angiotensin receptor subtypes (AT1 or AT2). oup.comportlandpress.complos.org These systems are invaluable for characterizing the binding properties and signaling pathways associated with each receptor in isolation.

Membrane preparations from tissues or cultured cells expressing angiotensin receptors are fundamental for studying the direct interaction between angiotensin peptides and their receptors. sigmaaldrich.comrevvity.com These preparations, which are rich in membrane-bound receptors, are used in radioligand binding assays. nih.gov

In a typical radioligand binding assay:

A radiolabeled angiotensin analog (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II) is incubated with the membrane preparation. portlandpress.comsigmaaldrich.com

The mixture may also contain unlabeled competitor ligands to determine binding affinity and specificity. sigmaaldrich.com

After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand by rapid filtration. nih.gov

The radioactivity on the filter is then measured to quantify receptor density (Bmax) and affinity (Kd). nih.govrevvity.com

These assays have been crucial for characterizing the AT1 and AT2 receptors and for screening new drug candidates that target these receptors. nih.govnih.gov

Assays to measure the activity of enzymes that metabolize angiotensins are vital for understanding the regulation of the renin-angiotensin system.

Angiotensin-Converting Enzyme (ACE) Assays: ACE is responsible for converting Angiotensin I to the potent vasoconstrictor Angiotensin II. scielo.br ACE activity can be measured using various methods, including colorimetric and fluorometric assays. andrewalliance.comnih.govprotocols.io A common approach involves using a synthetic substrate that, when cleaved by ACE, produces a product that can be quantified spectrophotometrically or fluorometrically. nih.govnih.govxn--80aabqbqbnift4db.xn--p1ai These assays are widely used for screening ACE inhibitors. andrewalliance.comnih.gov

Angiotensin-Converting Enzyme 2 (ACE2) Assays: ACE2 primarily converts Angiotensin II to the vasodilator Angiotensin-(1-7). abcam.com Fluorogenic substrates are commonly used to measure ACE2 activity. abcam.comnih.govnih.govbpsbioscience.combpsbioscience.com These substrates release a fluorescent molecule upon cleavage by ACE2, allowing for sensitive and high-throughput measurement of enzyme activity. abcam.comnih.govnih.gov

Aminopeptidase (B13392206) Assays: Aminopeptidases are involved in the further breakdown of angiotensin peptides. Assays for these enzymes help to elucidate the complete metabolic pathways of angiotensins.

To understand how angiotensin peptides exert their effects within a cell, various techniques are used to measure downstream signaling events.

Calcium (Ca²⁺) Mobilization: Angiotensin II binding to the AT1 receptor rapidly triggers the release of calcium from intracellular stores. physiology.org This can be measured using fluorescent Ca²⁺ indicators like fura-2. nih.gov The increase in intracellular Ca²⁺ is a key event in smooth muscle contraction. physiology.orgnih.gov

Western Blot for Phosphorylation: Angiotensin II activates numerous protein kinases, leading to the phosphorylation of downstream target proteins. ahajournals.org Western blotting is a standard technique used to detect the phosphorylation status of specific proteins, such as ERK1/2 (extracellular signal-regulated kinases), which are involved in cell growth and proliferation. ahajournals.orgahajournals.org

Reactive Oxygen Species (ROS) Detection: Angiotensin II is a known inducer of ROS production in various cell types. nih.govplos.org ROS levels can be measured using fluorescent probes like dichlorofluorescein diacetate (DCF-DA) for hydrogen peroxide and peroxynitrite, and dihydroethidium (B1670597) (DHE) for superoxide (B77818) anions. mdpi.comahajournals.org These assays are critical for studying the role of oxidative stress in angiotensin-mediated pathologies. ahajournals.org

Ex Vivo and Isolated Organ Studies (e.g., Perfused Heart, Isolated Vessels)

Ex vivo studies on isolated organs bridge the gap between in vitro cell culture experiments and in vivo animal models, allowing for the investigation of tissue-level responses to angiotensin peptides in a controlled setting.